structural properties of ethyl 5-amino-1-benzyl-4-chloropyrazole-3-carboxylate
structural properties of ethyl 5-amino-1-benzyl-4-chloropyrazole-3-carboxylate
An In-depth Technical Guide to the Structural Properties of Ethyl 5-amino-1-benzyl-4-chloropyrazole-3-carboxylate
Authored by: A Senior Application Scientist
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and finding applications as pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The specific arrangement of substituents on the pyrazole core is critical in defining the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and material characteristics. This guide provides an in-depth technical analysis of the structural properties of a specific, highly functionalized pyrazole: ethyl 5-amino-1-benzyl-4-chloropyrazole-3-carboxylate.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the predicted molecular geometry, spectroscopic characteristics, and the analytical methodologies required for the empirical determination of this compound's structure. The insights provided are synthesized from established principles of structural chemistry and extensive data from analogous pyrazole derivatives.
Molecular Structure and Stereochemistry
The structure of ethyl 5-amino-1-benzyl-4-chloropyrazole-3-carboxylate incorporates several key functional groups that dictate its overall conformation and reactivity: a central pyrazole ring, a benzyl group at the N1 position, a chloro substituent at C4, an amino group at C5, and an ethyl carboxylate at C3.
Predicted Molecular Geometry
Based on X-ray crystallographic studies of similar pyrazole derivatives, the central pyrazole ring is expected to be planar.[1][4] The substituents at positions 1, 3, 4, and 5 will extend from this plane. The benzyl group at N1 is not expected to be coplanar with the pyrazole ring due to steric hindrance and the flexibility of the methylene bridge. The dihedral angle between the phenyl ring of the benzyl group and the pyrazole ring will likely be significant.[5]
Intramolecular hydrogen bonding is a potential feature of this molecule. An intramolecular hydrogen bond could form between the amino group at C5 and the carbonyl oxygen of the ethyl carboxylate group at C3, or with the nitrogen atom of the pyrazole ring. Such an interaction would contribute to the planarity of the substituent groups relative to the pyrazole ring and influence the compound's chemical and physical properties.[6]
Table 1: Predicted Bond Lengths and Angles
| Feature | Predicted Value | Basis of Prediction |
| Bond Lengths (Å) | ||
| N1-N2 | ~1.36 | Based on typical N-N single bond lengths in pyrazole rings found in crystallographic data.[7] |
| C3-C4 | ~1.40 | Reflects the partial double-bond character within the aromatic pyrazole ring. |
| C4-C5 | ~1.38 | Consistent with aromatic C-C bonds in substituted pyrazoles. |
| C4-Cl | ~1.72 | Standard C-Cl bond length for a chlorine atom attached to an sp² hybridized carbon. |
| C5-N(amino) | ~1.37 | The C-N bond is expected to have some double-bond character due to resonance with the pyrazole ring. |
| C3-C(carboxylate) | ~1.48 | Typical single bond length between two sp² hybridized carbon atoms. |
| Bond Angles (°) | ||
| N2-N1-C5 | ~112 | Based on the internal angles of a five-membered aromatic ring. |
| N1-C5-C4 | ~105 | The internal angles of the pyrazole ring are influenced by the electronic nature of the substituents. |
| C3-C4-Cl | ~125 | The angle will be influenced by steric repulsion between the chloro and adjacent substituents. |
| Dihedral Angles (°) | ||
| Pyrazole Ring - Benzyl Ring | 40 - 80 | Steric hindrance will prevent coplanarity. The exact angle will depend on crystal packing forces.[8] |
Spectroscopic Characterization
The structural elucidation of ethyl 5-amino-1-benzyl-4-chloropyrazole-3-carboxylate relies on a combination of spectroscopic techniques. The predicted spectral data are based on the analysis of similar compounds reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.
¹H NMR
The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the benzyl group, the amino group, and potentially a pyrazole ring proton if the C4 position were not substituted.
-
Ethyl Group: A triplet at approximately 1.3 ppm (CH₃) and a quartet at around 4.3 ppm (CH₂) are expected, showing a typical coupling pattern.
-
Benzyl Group: The methylene protons (CH₂) will likely appear as a singlet around 5.3-5.5 ppm. The aromatic protons of the phenyl ring will resonate in the 7.2-7.5 ppm region.
-
Amino Group: The protons of the amino group (NH₂) are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. A D₂O exchange experiment can confirm the assignment of this peak.[9]
-
Pyrazole Ring Proton: Since the C4 position is substituted with a chlorine atom, there will be no proton signal from the pyrazole ring itself.
¹³C NMR
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Ethyl Group: The CH₃ carbon is expected around 14 ppm, and the CH₂ carbon around 60 ppm.
-
Benzyl Group: The methylene carbon should appear around 50-55 ppm. The aromatic carbons will have signals in the 127-138 ppm range.
-
Pyrazole Ring: The chemical shifts of the pyrazole ring carbons are sensitive to the substituents. C3 is predicted to be around 150-160 ppm, C4 (bearing the chlorine) around 100-110 ppm, and C5 (bearing the amino group) around 140-150 ppm.[10][11]
-
Carbonyl Carbon: The carbonyl carbon of the ethyl carboxylate group is expected to resonate at approximately 160-165 ppm.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecule is expected to exhibit a distinct molecular ion peak. The fragmentation pattern will likely involve the loss of the ethyl group, the ethoxycarbonyl group, the benzyl group, and potentially cleavage of the pyrazole ring.[13][14][15]
Table 2: Predicted Mass Spectrometry Fragmentation
| m/z Value (Predicted) | Fragment Lost |
| [M]+ | Molecular Ion |
| [M - 29]+ | Loss of ethyl radical (•C₂H₅) |
| [M - 45]+ | Loss of ethoxy radical (•OC₂H₅) |
| [M - 73]+ | Loss of ethyl carboxylate radical (•COOC₂H₅) |
| [M - 91]+ | Loss of benzyl radical (•CH₂C₆H₅) |
| [M - Cl]+ | Loss of chlorine radical (•Cl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
N-H Stretching: The amino group should give rise to one or two sharp bands in the region of 3300-3500 cm⁻¹.[2]
-
C-H Stretching: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹.
-
C=O Stretching: A strong absorption band for the carbonyl group of the ester is expected around 1700-1720 cm⁻¹.[16]
-
C=N and C=C Stretching: The stretching vibrations of the pyrazole ring will appear in the 1500-1620 cm⁻¹ region.[2]
-
C-Cl Stretching: A band in the 600-800 cm⁻¹ region can be attributed to the C-Cl stretching vibration.
Experimental Protocols
The following are generalized, step-by-step methodologies for the key experiments required to determine the .
Single-Crystal X-ray Diffraction
This technique provides the most definitive three-dimensional structure of a molecule in the solid state.[1]
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation) at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.[7]
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to establish connectivity.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.[9]
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI) and acquire the spectrum.
-
Data Interpretation: Determine the accurate mass of the molecular ion to confirm the elemental composition of the molecule. Analyze the fragmentation pattern to support the proposed structure.
Visualization of Key Concepts
Synthesis Pathway
The synthesis of ethyl 5-amino-1-benzyl-4-chloropyrazole-3-carboxylate would likely follow a multi-step pathway, a conceptual outline of which is presented below.
Caption: Conceptual synthesis pathway for the target molecule.
Structural Elucidation Workflow
The process of confirming the structure of a novel compound involves a logical sequence of analytical techniques.
Caption: Workflow for the structural elucidation of the target compound.
Conclusion
The can be confidently predicted based on the extensive body of knowledge available for related pyrazole derivatives. The planar pyrazole core, with its specific substitution pattern, will adopt a conformation influenced by steric and electronic effects, including potential intramolecular hydrogen bonding. A comprehensive analytical approach, combining NMR spectroscopy, mass spectrometry, IR spectroscopy, and single-crystal X-ray diffraction, is essential for the unambiguous determination of its structure. The methodologies and predicted data presented in this guide provide a robust framework for researchers working on the synthesis and characterization of this and similar novel heterocyclic compounds.
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